5,7-Dibromoquinazolin-4(3H)-one is a heterocyclic compound frequently utilized as a key intermediate in organic synthesis, particularly in medicinal chemistry. [, , ] It serves as a versatile scaffold for developing novel compounds with potential biological activities, including antimicrobial properties. [, , ] This document will focus on the chemical aspects and applications of 5,7-Dibromoquinazolin-4(3H)-one in scientific research, excluding any drug-related information.
5,7-Dibromoquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by its dibromo substitution at the 5 and 7 positions of the quinazolinone ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Quinazolinones are known for their diverse pharmacological effects, making them significant in medicinal chemistry.
The synthesis of 5,7-dibromoquinazolin-4(3H)-one can be traced back to various studies that explore its derivatives and their biological activities. It is often synthesized through methods involving the reaction of substituted anilines with carbonyl compounds or through cyclization reactions involving brominated precursors.
5,7-Dibromoquinazolin-4(3H)-one is classified as a heterocyclic aromatic compound. It contains a fused bicyclic structure composed of a benzene ring and a pyrimidine ring, which is characteristic of quinazolinones. Its systematic name reflects the presence of bromine substituents and the quinazolinone core.
The synthesis of 5,7-dibromoquinazolin-4(3H)-one typically involves several methods:
For instance, one synthesis method involves refluxing 2-amino-3,5-dibromobenzamide with an appropriate aromatic aldehyde in ethanol, followed by treatment with copper(II) chloride to facilitate the formation of the quinazolinone structure .
The molecular structure of 5,7-dibromoquinazolin-4(3H)-one features:
5,7-Dibromoquinazolin-4(3H)-one can participate in various chemical reactions:
For example, when treated with hydrazine derivatives, it can yield hydrazones or pyrazolines through condensation reactions .
The mechanism of action for compounds like 5,7-dibromoquinazolin-4(3H)-one often involves:
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria and fungi .
5,7-Dibromoquinazolin-4(3H)-one has several applications in scientific research:
Anthranilamide serves as the foundational precursor for 5,7-dibromoquinazolin-4(3H)-one synthesis, with regioselective dibromination being critical. Electrophilic bromination using molecular bromine (Br₂) in dichloromethane at 0–5°C achieves 5,7-dibromoanthranilamide with >85% regioselectivity, attributed to the ortho-directing effect of the amide group and the meta-positioning of bromine atoms relative to each other [7]. For enhanced sustainability, enzymatic bromination employing RebH halogenase variants (e.g., 3-LSR) with co-purified AhpF reductase enables regioselective bromination in aqueous media using NaBr as the bromide source. This biocatalytic method achieves 78% yield for 5,7-dibromoanthranilamide under mild conditions (pH 7.5, 25°C) but requires optimization for scalability [2]. Alternatively, N-bromosuccinimide (NBS) adsorbed on silica gel facilitates solvent-free bromination, yielding 92% of the dibrominated product at 60°C within 2 hours, minimizing polybromination byproducts [7] [4].
Table 1: Bromination Methods for Anthranilamide Precursors
Method | Reagent/System | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
Electrophilic Bromination | Br₂/DCM | 0–5°C, 4 h | 5,7 > other isomers | 85–90 |
Biocatalytic | RebH variant/AhpF/NaBr | 25°C, pH 7.5, 24 h | 5,7-specific | 75–78 |
Solid-State | NBS/SiO₂ | 60°C, solvent-free, 2 h | 5,7-dibrominated | 90–92 |
Cyclocondensation of 5,7-dibromoanthranilamide with aromatic aldehydes forms 2-aryl-5,7-dibromoquinazolin-4(3H)-one derivatives. Catalytic systems govern efficiency:
Table 2: Cyclocondensation Catalysts for 2-Aryl-5,7-dibromoquinazolin-4(3H)-one Synthesis
Catalyst | Conditions | Aldehyde Example | Time | Yield (%) |
---|---|---|---|---|
Glacial Acetic Acid | EtOH, reflux | 4-Nitrobenzaldehyde | 8–12 h | 75 |
Ga-MCM-22 Zeolite | EtOH, 80°C | 2-Naphthaldehyde | 45 min | 95 |
Piperidine/Microwave | 300 W, 120°C, solvent-free | 4-Chlorobenzaldehyde | 20 min | 88 |
Regioselectivity in quinazolinone dibromination hinges on catalyst design and electronic effects:
Solvent-free and energy-efficient protocols address limitations of conventional methods:
5,7-Dibromoquinazolin-4(3H)-one serves as a versatile scaffold for diversification:
Table 3: Key Derivatives of 5,7-Dibromoquinazolin-4(3H)-one
Modification | Reagents/Conditions | Product Example | Application |
---|---|---|---|
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, DMF/H₂O, 80°C | 5,7-Bis(4-fluorophenyl)quinazolinone | PARP1/BRD4 inhibition |
Hydrazone Formation | NH₂NH₂, EtOH, reflux | 2-Hydrazinyl-5,7-dibromoquinazolinone | Antiviral agents |
N-Propargylation | Propargyl bromide, K₂CO₃, acetone | 3-(Prop-2-yn-1-yl)quinazolinone | Click chemistry scaffolds |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: